

# A Comparative Analysis of Duocarmycin-Based Antibody-Drug Conjugates in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant modality. Among the various cytotoxic payloads utilized in ADCs, duocarmycins have emerged as a potent class of DNA-alkylating agents. Their unique mechanism of action, which involves binding to the minor groove of DNA and causing irreversible alkylation, leads to tumor cell death. This guide provides a comparative overview of the clinical trial data for several duocarmycin-based ADCs, offering a resource for researchers and drug development professionals.

#### **Mechanism of Action of Duocarmycin-Based ADCs**

Duocarmycin-based ADCs exert their cytotoxic effects through a targeted delivery system. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized by the cell. Inside the cell, the linker connecting the antibody and the duocarmycin payload is cleaved, releasing the active cytotoxic agent. The duocarmycin then translocates to the nucleus and binds to the minor groove of DNA, leading to DNA alkylation and subsequent cell death.[1][2][3][4]





Click to download full resolution via product page

Figure 1: General mechanism of action of a duocarmycin-based ADC.

### **Comparative Clinical Trial Data**

The following tables summarize the key clinical trial data for prominent duocarmycin-based ADCs.

#### **Table 1: Efficacy of Duocarmycin ADCs in Clinical Trials**



| ADC<br>(Target)                                    | Trial<br>Identifier     | Phase | Tumor Type                              | Objective<br>Response<br>Rate (ORR)                             | Median Progressio n-Free Survival (PFS) |
|----------------------------------------------------|-------------------------|-------|-----------------------------------------|-----------------------------------------------------------------|-----------------------------------------|
| SYD985<br>(Trastuzumab<br>Duocarmazin<br>e) (HER2) | NCT0326293<br>5 (TULIP) | III   | HER2+<br>Metastatic<br>Breast<br>Cancer | Not<br>significantly<br>different from<br>physician's<br>choice | 7.0 months[5]                           |
| DS-7300a<br>(Ifinatamab<br>Deruxtecan)<br>(B7-H3)  | NCT0414562<br>2         | 1/11  | Advanced<br>Solid Tumors                | N/A (Early<br>Phase)                                            | N/A (Early<br>Phase)                    |
| MGC018 (B7-<br>H3)                                 | NCT0372959<br>6         | I     | Advanced<br>Solid Tumors                | 1 confirmed<br>PR<br>(melanoma)                                 | N/A (Early<br>Phase)[6]                 |
| MDX-1203<br>(Discontinued<br>) (CD70)              | NCT0094490<br>5         | I     | ccRCC and<br>B-NHL                      | Disease<br>stabilization<br>in 69% of<br>patients               | N/A (Early<br>Phase)[7]                 |

Note: N/A indicates that the data is not available or not applicable for the early phase of the trial. ccRCC: clear cell renal cell carcinoma; B-NHL: B-cell non-Hodgkin's lymphoma; PR: partial response.

## Table 2: Safety Profile of Duocarmycin ADCs in Clinical Trials



| ADC                                  | Most Common Treatment-<br>Related Adverse Events<br>(TRAEs)                       | Notable Grade ≥3 TRAEs                                                                |  |
|--------------------------------------|-----------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|--|
| SYD985 (Trastuzumab<br>Duocarmazine) | Conjunctivitis (38.2%), keratitis (38.2%), fatigue (33.3%)[5]                     | Eye disorders, respiratory disorders[5]                                               |  |
| DS-7300a (Ifinatamab<br>Deruxtecan)  | Nausea, infusion-related reactions, decreased appetite, fatigue, vomiting         | Anemia, neutropenia                                                                   |  |
| MGC018                               | Neutropenia, fatigue, asthenia,<br>palmar-plantar<br>erythrodysesthesia, headache | Neutropenia, fatigue[8]                                                               |  |
| MDX-1203 (Discontinued)              | Fatigue (85%), nausea (54%), decreased appetite (39%)[7]                          | Hypersensitivity, delayed toxicities (facial edema, pleural/pericardial effusions)[7] |  |

# Experimental Protocols SYD985 (Trastuzumab Duocarmazine) - TULIP Trial (NCT03262935)

- Study Design: A multi-center, open-label, randomized, phase III trial comparing the efficacy and safety of SYD985 to physician's choice of treatment.[5][9][10]
- Patient Population: Patients with HER2-positive, unresectable, locally advanced, or metastatic breast cancer who had received at least two prior treatment regimens for metastatic disease or had progressed after treatment with ado-trastuzumab emtansine.[5]
   [10][11]
- Dosing Regimen: SYD985 was administered at a dose of 1.2 mg/kg intravenously every three weeks.[5][9]
- Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review.[5][9]



 Secondary Endpoints: Investigator-assessed PFS, overall survival (OS), objective response rate (ORR), and health-related quality of life.[5]

#### DS-7300a (Ifinatamab Deruxtecan) - (NCT04145622)

- Study Design: A two-part, first-in-human, phase I/II study including a dose escalation and a dose expansion part.[12][13][14]
- Patient Population: Patients with advanced solid malignant tumors that are refractory to or intolerable with standard treatment, or for which no standard treatment is available.[12]
- Dosing Regimen: DS-7300a is administered intravenously on day 1 of each 21-day cycle, with the starting dose in the escalation part being 0.8 mg/kg.[13]
- Primary Objectives: To evaluate the safety, tolerability, and to determine the maximum tolerated dose and recommended dose for expansion. In the expansion part, to investigate the safety, tolerability, and antitumor activity.[13][14]
- Key Inclusion Criteria: ECOG performance status of 0 or 1, and at least one measurable lesion.[14]
- Key Exclusion Criteria: Prior treatment with a B7-H3-targeted agent or an ADC with a topoisomerase I inhibitor payload.[13]

#### MGC018 - (NCT03729596)

- Study Design: A phase I, 3+3+3 dose-escalation study to evaluate the safety, tolerability, and maximum tolerated dose of MGC018, followed by cohort expansion.[8][15]
- Patient Population: Patients with advanced solid tumors.[8][15]
- Dosing Regimen: MGC018 was administered intravenously every three weeks at doses ranging from 0.5 to 4.0 mg/kg in the dose-escalation phase. The recommended Phase 2 dose was determined to be 3.0 mg/kg.[8][16]
- Primary Objectives: To characterize the safety, maximum tolerated or administered dose,
   pharmacokinetics, immunogenicity, and tumor response per RECIST v1.1.[8]



 Expansion Cohorts: Enrollment is ongoing in cohorts for metastatic castration-resistant prostate cancer (mCRPC), non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), squamous cell carcinoma of the head and neck (SCCHN), and melanoma.
 [6]

#### MDX-1203 (Discontinued) - (NCT00944905)

- Study Design: A phase I, open-label, dose-escalation study.[7]
- Patient Population: Patients with advanced/recurrent clear cell renal cell carcinoma (ccRCC)
   or relapsed/refractory B-cell non-Hodgkin's lymphoma (B-NHL).[7]
- Dosing Regimen: MDX-1203 was administered every 21 days at escalating doses from 0.5 to 15 mg/kg.[7]
- Primary Objective: To evaluate the safety, tolerability, and pharmacokinetics of MDX-1203.[7]
- Reason for Discontinuation: While the program was discontinued, the published data indicates the recommended dose for future studies was 8 mg/kg due to delayed toxicities at higher doses.[3][7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Duocarmycin-based antibody-drug conjugates as an emerging biotherapeutic entity for targeted cancer therapy: Pharmaceutical strategy and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FDA Accepts Byondis' Biologics License Application for [Vic-] Trastuzumab Duocarmazine (SYD985) in HER2-Positive Metastatic Breast Cancer [prnewswire.com]
- 3. adcreview.com [adcreview.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. DSpace [christie.openrepository.com]



- 6. urotoday.com [urotoday.com]
- 7. First-in-human multicenter phase I study of BMS-936561 (MDX-1203), an antibody-drug conjugate targeting CD70 PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. byondis.com [byondis.com]
- 11. adcreview.com [adcreview.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. clinicalresearch.com [clinicalresearch.com]
- 15. ASCO American Society of Clinical Oncology [asco.org]
- 16. MacroGenics Announces Preliminary Clinical Results from Phase 1 Cohort Expansion of the Ongoing MGC018 Study Presented at ESMO 2021 Virtual Annual Congress | MacroGenics, Inc. [ir.macrogenics.com]
- To cite this document: BenchChem. [A Comparative Analysis of Duocarmycin-Based Antibody-Drug Conjugates in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136955#cross-study-comparison-of-duocarmycin-adc-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com